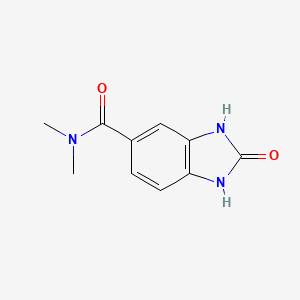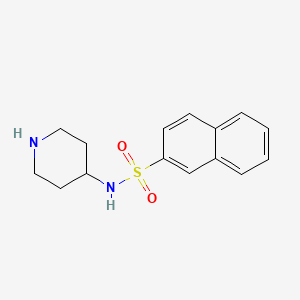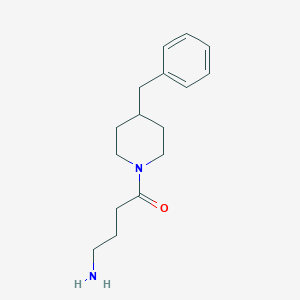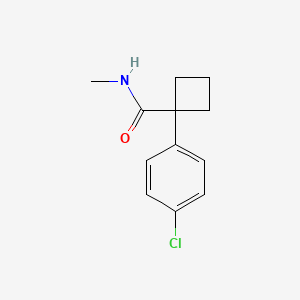![molecular formula C11H15FN2O2S B7518743 1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
1-[(2-Fluorophenyl)methylsulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Fluorophenyl)methylsulfonyl]piperazine, commonly known as FMP, is a chemical compound used in scientific research. It is a piperazine derivative that has gained attention due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
FMP has been studied for its potential therapeutic applications in various diseases. It has been found to have an inhibitory effect on the growth of cancer cells, particularly in breast cancer, lung cancer, and glioblastoma. FMP has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, FMP has been studied for its potential use in the treatment of depression and anxiety disorders.
Wirkmechanismus
The mechanism of action of FMP is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. FMP has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
FMP has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the expression of genes involved in cancer cell growth and proliferation. FMP has also been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FMP in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on FMP could focus on its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate the mechanism of action of FMP and to identify any potential side effects or toxicity. Finally, research could be conducted to develop new synthetic methods for FMP that improve its solubility and ease of use in experiments.
Conclusion:
In conclusion, FMP is a piperazine derivative that has potential therapeutic applications in various diseases. Its synthesis method involves the reaction of 1-(2-fluorobenzyl) piperazine with methanesulfonyl chloride in the presence of a base. FMP has been shown to have antitumor, anticonvulsant, and anxiolytic effects. While FMP has potential advantages for lab experiments, such as its therapeutic applications, its low solubility in water may limit its use in certain experiments. Future research on FMP could focus on its potential therapeutic applications in other diseases, elucidating its mechanism of action, and developing new synthetic methods that improve its solubility and ease of use in experiments.
Synthesemethoden
The synthesis of FMP involves the reaction of 1-(2-fluorobenzyl) piperazine with methanesulfonyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform. The product is then purified through crystallization or column chromatography.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c12-11-4-2-1-3-10(11)9-17(15,16)14-7-5-13-6-8-14/h1-4,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIWKGYQDMJZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)
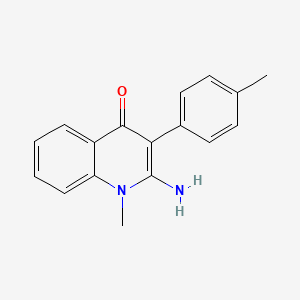
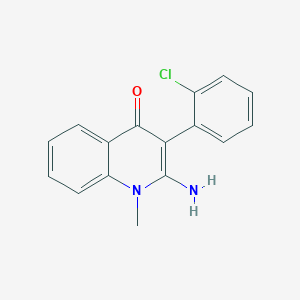


![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)

